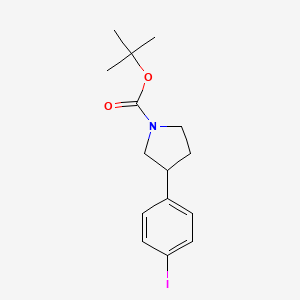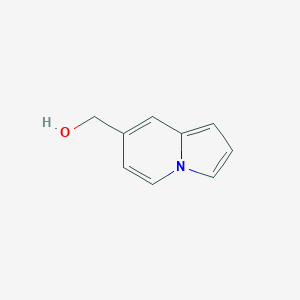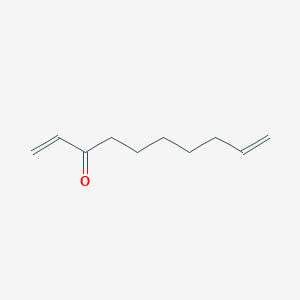
2-(Amino(1H-indol-2-yl)methyl)-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is a synthetic organic compound that features an indole moiety, a fluorinated phenol, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring can be constructed through a Fischer indole synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichlorodicyanoquinone (DDQ)
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety could play a key role in these interactions due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-[Amino(2-indolyl)methyl]-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-[Amino(2-indolyl)methyl]-4-bromophenol: Similar structure but with a bromine atom instead of fluorine.
(S)-2-[Amino(2-indolyl)methyl]-4-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can impart unique properties such as increased metabolic stability and altered electronic properties, which can be advantageous in drug design.
Propriétés
Formule moléculaire |
C15H13FN2O |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
2-[amino(1H-indol-2-yl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C15H13FN2O/c16-10-5-6-14(19)11(8-10)15(17)13-7-9-3-1-2-4-12(9)18-13/h1-8,15,18-19H,17H2 |
Clé InChI |
CNJHYEIMNMQSKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(C3=C(C=CC(=C3)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)





![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)

![6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673954.png)


